Citicoline-d9 Sodium Salt

Description

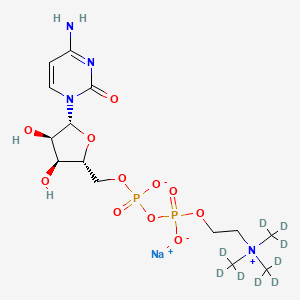

Structure

2D Structure

Properties

Molecular Formula |

C14H25N4NaO11P2 |

|---|---|

Molecular Weight |

519.36 g/mol |

IUPAC Name |

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

InChI |

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1/i1D3,2D3,3D3; |

InChI Key |

YWAFNFGRBBBSPD-ADEBNNMHSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Citicoline D9 Sodium Salt

Chemical Synthesis Routes for Deuterated Nucleotides

The chemical synthesis of Citicoline-d9 Sodium Salt involves a multi-step process that begins with the synthesis of deuterated precursors and culminates in the formation of the final molecule through phosphorylation and coupling reactions.

Several strategies exist for the site-specific incorporation of deuterium (B1214612) into organic molecules. acs.org These can be broadly categorized as "top-down," where an existing molecular skeleton is modified, or "bottom-up," where the deuterated framework is constructed from simpler, monocyclic precursors. acs.org For a small molecule like choline (B1196258), a common approach involves using a deuterated reagent. The synthesis of choline-d9 can be achieved by reacting dimethylaminoethanol (B1669961) with deuterated methyl iodide (CD₃I). The nitrogen atom of dimethylaminoethanol attacks the methyl carbon of CD₃I in a nucleophilic substitution reaction, a process that is repeated to achieve exhaustive methylation, ultimately yielding the trimethylammonium-d9 group characteristic of choline-d9.

While the deuterium in Citicoline-d9 is located on the choline part, the synthesis of other deuterated nucleotides often involves the preparation of deuterated ribose or nucleobases. nih.govresearchgate.net For instance, deuterated uridine (B1682114) derivatives have been synthesized from deuterated ribose, achieving a total deuterium content of over 92%. tandfonline.com These general strategies for creating deuterated building blocks are fundamental to the synthesis of a wide range of isotopically labeled nucleotides for research purposes. researchgate.net

Table 1: Deuterium Incorporation Strategies for Precursors

| Strategy | Description | Example Application |

| Use of Deuterated Reagents | A non-deuterated starting material is reacted with a deuterated reagent to introduce the isotope. | Synthesis of choline-d9 via methylation of dimethylaminoethanol with methyl-d3 iodide (CD₃I). |

| Hydrogen-Deuterium (H-D) Exchange | Protons in a molecule are exchanged for deuterons, often catalyzed by an acid, base, or metal. acs.org | Exhaustive H-D exchange at specific carbon positions under basic conditions using a deuterium source like D₂O. acs.org |

| De Novo Synthesis | The entire molecular skeleton is built from smaller, deuterated building blocks. | Forging a bicyclic framework from monocyclic deuterated precursors to create complex molecules. acs.org |

| Reductive Deuteration | A functional group (e.g., carbonyl, double bond) is reduced using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). acs.org | Reduction of a ketone to a deuterated alcohol. |

Once the deuterated precursor, choline-d9, is obtained, the next stage involves its incorporation into the final CDP-choline structure. This process is chemically analogous to the endogenous Kennedy pathway for phosphatidylcholine biosynthesis. wikipedia.orgnih.govnih.gov

The synthesis involves two main steps:

Phosphorylation of Choline-d9: The hydroxyl group of choline-d9 is first phosphorylated to yield phosphocholine-d9. This can be accomplished using various phosphorylating agents, such as phosphoryl chloride (POCl₃) or other activated phosphoric acid derivatives, in a suitable non-aqueous solvent. The reaction must be carefully controlled to prevent side reactions.

Coupling with a Cytidine (B196190) Nucleotide: The resulting phosphocholine-d9 is then coupled with a cytidine nucleotide. Typically, cytidine monophosphate (CMP) is activated, for example as a morpholidate, which then reacts with phosphocholine-d9 to form the pyrophosphate bond of CDP-choline-d9. Alternatively, the reaction can be modeled more closely on the biological pathway by reacting phosphocholine-d9 with cytidine triphosphate (CTP). wikipedia.org This reaction is catalyzed by a coupling agent that facilitates the formation of the diphosphate (B83284) linkage, releasing pyrophosphate.

The final product is then purified, typically using chromatographic techniques, and converted to its sodium salt form.

Enzymatic and Biocatalytic Approaches to Citicoline-d9 Synthesis

Enzymatic methods offer high specificity and efficiency, often under milder reaction conditions compared to purely chemical routes. These approaches can be conducted using isolated enzymes or through whole-cell biotransformation. nih.govnih.gov

The enzymatic synthesis of Citicoline-d9 leverages the enzymes of the natural Kennedy pathway. nih.govnih.gov The two key enzymes are:

Choline Kinase (CK): This enzyme catalyzes the phosphorylation of choline using ATP to produce phosphocholine (B91661). wikipedia.orgnih.gov

CTP:phosphocholine cytidylyltransferase (CCT): This is often the rate-limiting enzyme and it catalyzes the reaction of phosphocholine with CTP to form CDP-choline and pyrophosphate. wikipedia.orgnih.gov

For the synthesis of Citicoline-d9, these enzymes must be able to process the deuterated substrate, choline-d9. While enzymes are highly specific, the substitution of hydrogen with deuterium is a minimal structural change and is generally tolerated. tandfonline.com However, the increased mass of deuterium can lead to a kinetic isotope effect (KIE), where the rate of the enzymatic reaction is slower for the deuterated substrate compared to its non-deuterated counterpart. osti.govnih.gov This may require optimization of the reaction conditions, such as increasing enzyme concentration, substrate concentration, or reaction time, to achieve high yields. nih.gov Chemo-enzymatic methods, which combine chemical synthesis of precursors with enzymatic transformations, have been successfully developed for labeling nucleotides like ATP and GTP with yields up to 90%. nih.govoup.com

Table 2: Key Enzymes in the Biocatalytic Synthesis of Citicoline-d9

| Enzyme | EC Number | Function in Pathway | Considerations for Deuterated Substrates |

| Choline Kinase (CK) | 2.7.1.32 | Phosphorylates choline-d9 to phosphocholine-d9 using ATP. nih.gov | Generally tolerates the d9-substrate; potential for a minor kinetic isotope effect. |

| CTP:phosphocholine cytidylyltransferase (CCT) | 2.7.7.15 | Couples phosphocholine-d9 with CTP to form CDP-choline-d9. nih.gov | Rate-limiting step; kinetic isotope effects could be more pronounced, requiring process optimization. osti.gov |

Biotransformation utilizes whole microbial cells as catalysts. This approach can be advantageous as it avoids the need for costly enzyme purification and cofactor regeneration, which is handled by the cell's own metabolism. nih.govresearchgate.net

For the production of Citicoline-d9, a microorganism, such as E. coli or a yeast strain, can be genetically engineered to overexpress the genes for choline kinase and CTP:phosphocholine cytidylyltransferase. nih.gov This engineered strain is then grown in a fermentation medium to which the deuterated precursor, choline-d9, is added. The microbial cells take up the choline-d9 and their internal enzymatic machinery converts it into phosphocholine-d9 and subsequently into CDP-choline-d9.

This method has been used to produce deuterated metabolites where a deuterated parent compound is fed to a microbial culture, which then performs the desired chemical transformation. hyphadiscovery.com A potential challenge is the possibility of metabolic switching, where deuteration at one site might alter the metabolic flux, though this is less of a concern when the pathway is highly specific and overexpressed. osti.govnih.gov The final product, Citicoline-d9, would be extracted from the cells or the culture medium and purified.

Isotopic Enrichment and Purity Assessment Techniques

Following synthesis by either chemical or enzymatic routes, it is crucial to verify the quality of the final this compound. This involves assessing its chemical purity (absence of byproducts) and its isotopic enrichment (the percentage of molecules that correctly contain nine deuterium atoms). rsc.org The primary analytical techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic purity. nih.gov By precisely measuring the mass-to-charge ratio of the molecule, HR-MS can distinguish between the desired d9-labeled compound and molecules with fewer deuterium atoms (e.g., d8, d7) or the unlabeled (d0) compound. rsc.orgrsc.org The relative intensities of these different isotopolog peaks in the mass spectrum allow for the calculation of the percentage of isotopic enrichment. nih.govresearchgate.net Liquid chromatography coupled with HR-MS (LC-HR-MS) is often used to simultaneously assess chemical and isotopic purity. rsc.orgalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structural integrity of the molecule and to verify the location of the deuterium atoms. rsc.org In ¹H NMR, the absence of signals from the N-methyl protons of the choline moiety confirms successful deuteration at these positions. ¹³C NMR can also be used to observe changes in the carbon signals due to the attached deuterium atoms. Furthermore, NMR can provide insights into the relative percentage of isotopic purity and identify structural impurities. rsc.orgrsc.org

Table 3: Techniques for Isotopic Enrichment and Purity Assessment

| Technique | Purpose | Information Provided |

| LC-HR-MS | Quantitative assessment of isotopic enrichment and chemical purity. rsc.orgalmacgroup.com | Provides accurate mass measurement to confirm elemental composition, separates impurities, and quantifies the distribution of isotopologs (d0 to d9) to calculate % isotopic enrichment. nih.govnih.gov |

| NMR Spectroscopy | Structural confirmation and positional analysis of deuterium atoms. rsc.org | Confirms the molecular structure and the specific sites of deuteration by observing the disappearance of proton signals. Can also detect and quantify chemical impurities. |

Deuterium Incorporation Efficiency Determination

The efficiency of deuterium incorporation is a critical parameter that quantifies the extent to which deuterium atoms have replaced the intended hydrogen atoms in the choline moiety of the citicoline (B1669096) molecule. This is typically assessed using sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ckisotopes.comsigmaaldrich.com

For highly deuterated compounds (enrichment >98 atom%), Deuterium NMR (D-NMR or ²H-NMR) can be a particularly effective technique for structure verification and enrichment determination. sigmaaldrich.com Proton NMR (¹H-NMR) is also used, where the reduction in the intensity of proton signals at specific positions corresponds to the degree of deuterium substitution. brjac.com.br Mass spectrometry provides data on the mass distribution of the molecule, allowing for the calculation of isotopic enrichment. ckisotopes.com

Research and quality control data show that high levels of deuterium incorporation are achievable for Citicoline-d9. For instance, a certificate of analysis for a specific batch of this compound reported an isotopic purity of 99.8%. lgcstandards.com This high efficiency is crucial for its use as an internal standard in quantitative analyses, where a clear mass difference from the unlabeled analogue is required. caymanchem.com

| Parameter | Value | Methodology Hint | Reference |

|---|---|---|---|

| Isotopic Purity | 99.8% | Mass Spectrometry / NMR | lgcstandards.com |

| d9 Isotopologue Abundance | 99.12% | Mass Spectrometry | lgcstandards.com |

Isotopic Purity and Chemical Purity Evaluation

Isotopic Purity Evaluation

Isotopic purity refers to the distribution of different isotopologues (molecules that differ only in their isotopic composition) within the sample. For Citicoline-d9, the ideal sample would contain only the fully deuterated (d9) form. However, in practice, small amounts of partially deuterated species (d1 through d8) and the unlabeled (d0) compound may be present.

High-resolution mass spectrometry (HRMS) is a primary tool for evaluating this distribution. rug.nl It can resolve and quantify each isotopologue based on its precise mass-to-charge ratio. An analysis of a commercial batch of this compound provided a detailed breakdown of the isotopic distribution, confirming that the d9 species is overwhelmingly the most abundant. lgcstandards.com

| Isotopologue | Normalized Intensity (%) | Reference |

|---|---|---|

| d9 | 99.12 | lgcstandards.com |

| d8 | 0.69 | |

| d7 | 0.03 | |

| d6 | 0.04 | |

| d5 | 0.01 | |

| d4 | 0.00 | |

| d3 | 0.01 | |

| d2 | 0.00 | |

| d1 | 0.03 | |

| d0 | 0.05 |

Chemical Purity Evaluation

Chemical purity ensures the absence of impurities other than the specified isotopologues. These can include starting materials, by-products from the synthesis, or degradation products. The standard method for assessing the chemical purity of citicoline sodium is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). google.comasianpubs.org

Validated HPLC methods have been developed for the determination of citicoline sodium in both bulk and dosage forms, demonstrating high accuracy, precision, and sensitivity. scispace.comnih.gov These methods typically use a C18 column with detection at or near 272 nm, which is a characteristic absorption maximum for the cytidine chromophore. nih.gov For this compound, these established methods are applied to ensure its chemical integrity.

| Compound | Purity Level | Analytical Method | Reference |

|---|---|---|---|

| This compound | 99.81% | HPLC (at 275 nm) | lgcstandards.com |

| Citicoline Sodium (non-deuterated) | > 99% | HPLC | google.com |

| Citicoline Sodium (non-deuterated) | 99.7% | HPLC | biosynth.com |

Advanced Analytical Methodologies Utilizing Citicoline D9 Sodium Salt

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, and the use of stable isotope-labeled standards like Citicoline-d9 Sodium Salt has revolutionized its application in biological matrices. These methods are prized for their ability to provide highly selective and sensitive quantification.

Development of LC-MS/MS Methods for Citicoline-d9 and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying specific molecules in complex mixtures like human plasma. researchgate.netnih.gov The development of a robust LC-MS/MS method involves several key steps:

Chromatographic Separation: A liquid chromatography system separates the analyte of interest from other components in the sample. For Citicoline (B1669096) and its metabolites, which are polar, techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific mobile phases are employed. researchgate.net For instance, a reversed-phase C18 column with a mobile phase of methanol (B129727) and water containing an ammonium (B1175870) formate (B1220265) buffer has been used to separate choline (B1196258), a primary metabolite of Citicoline. nih.gov

Ionization: After separation, the analyte is ionized, typically using electrospray ionization (ESI), to prepare it for mass analysis.

Mass Analysis (Tandem MS): The tandem mass spectrometer performs two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of interest) is selected. In the second stage, this precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

For the analysis of Citicoline and its deuterated standard, specific precursor-to-product ion transitions are monitored. The mass difference introduced by the nine deuterium (B1214612) atoms allows the instrument to distinguish between the endogenous compound and the labeled standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Chromatography Mode |

|---|---|---|---|

| Citicoline (Endogenous) | 489.1 | 184.1 (Phosphocholine fragment) | HILIC or Reversed-Phase |

| Citicoline-d9 (Internal Standard) | 498.1 | 193.1 (Phosphocholine-d9 fragment) | HILIC or Reversed-Phase |

Application as an Internal Standard in Quantitative Biochemical Assays

The primary application of this compound in MS-based assays is its use as an internal standard (IS). An ideal IS should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. Stable isotope-labeled standards like Citicoline-d9 are considered the "gold standard" for internal standards in quantitative mass spectrometry for several reasons:

Correction for Matrix Effects: Biological samples can contain substances that suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since Citicoline-d9 has nearly identical physicochemical properties to endogenous Citicoline, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the IS signal, these effects are normalized, leading to more accurate quantification.

Correction for Sample Loss: During sample extraction and preparation, some amount of the analyte may be lost. Because the IS is added at the beginning of the process and behaves like the analyte, any losses will affect both equally. The final ratio measurement remains accurate despite these losses.

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the assay, which is critical for pharmacokinetic studies and clinical diagnostics. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of an ion's elemental formula and the fine isotopic structure of a molecule. fiu.edu This capability is valuable for "isotopic fingerprinting" of this compound.

HRMS can be used to:

Confirm Identity and Purity: HRMS can confirm the elemental composition of the Citicoline-d9 standard with a high degree of confidence by measuring its mass to within a few parts per million (ppm) of its theoretical exact mass.

Verify Isotopic Enrichment: It can verify the degree of deuterium incorporation and ensure the absence of significant amounts of non-labeled or partially labeled species (e.g., d1 through d8).

Metabolite Identification: In metabolic studies, HRMS can be used to identify unknown metabolites of Citicoline-d9 by providing the exact mass of the metabolite, from which a chemical formula can be deduced. This is a key advantage over tandem mass spectrometry, which typically relies on pre-selected mass transitions. nih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| Citicoline (Free Acid) | C₁₄H₂₆N₄O₁₁P₂ | 512.1050 |

| Citicoline-d9 (Free Acid) | C₁₄H₁₇D₉N₄O₁₁P₂ | 521.1614 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. It is used not only for structural confirmation but also for tracking metabolic pathways.

Deuterium NMR for Positional Isotopic Information

Deuterium (²H) NMR is a specialized NMR technique that directly observes the deuterium nucleus. For this compound, the nine deuterium atoms are located on the three methyl groups of the choline moiety. scbt.com A ²H NMR spectrum of the compound would provide:

Confirmation of Labeling Position: The spectrum would show a signal at a chemical shift characteristic of the N-methyl groups, confirming that the deuterium labels are in the correct position.

Assessment of Isotopic Purity: The integration of the deuterium signal can be used to quantify the level of deuteration.

Structural Integrity: It serves as a quality control tool to ensure the structural integrity of the labeled portion of the molecule, complementing the information provided by ¹H and ¹³C NMR. The use of NMR for site-specific isotope analysis is a well-established method for creating an "isotopic fingerprint" of a molecule. nih.gov

Hyperpolarized NMR for Dynamic Metabolic Tracing in Research Models

Dynamic metabolic tracing provides a real-time window into the biochemical transformations of molecules within living systems. While hyperpolarization of 13C-labeled substrates is a more established technique for dramatically increasing the nuclear magnetic resonance (NMR) signal, Deuterium Metabolic Imaging (DMI) has emerged as a powerful method for tracking the fate of deuterated compounds like Citicoline-d9. nih.govresearchgate.netnih.govnih.gov

DMI leverages the administration of a deuterium-labeled substrate to non-invasively map its metabolic pathways. researchgate.netnih.gov Unlike proton (¹H) MRI, the natural abundance of deuterium (²H) in the body is extremely low, creating a virtually non-existent background signal. mdpi.com This allows for the unambiguous detection of the administered Citicoline-d9 and its subsequent metabolic products. mdpi.com Preclinical studies using deuterated choline ([²H₉]-Cho), the core component of Citicoline-d9, have demonstrated the feasibility of this technique for tumor characterization and for simultaneously recording the uptake and conversion of multiple deuterated substrates. researchgate.netnih.gov

The primary advantage of DMI with compounds like Citicoline-d9 is its favorable MR characteristics. The short T₁ relaxation times of deuterium allow for rapid signal acquisition without saturation, leading to good sensitivity over the course of a dynamic study. nih.gov This enables the creation of detailed maps showing the spatial distribution of the labeled compound and its metabolites, offering a quantitative biomarker for specific metabolic activities in living organisms. nih.gov

Chromatographic Separations for Isotopic Forms and Related Compounds

Chromatography is fundamental to the analysis and purification of this compound, enabling its separation from its non-deuterated counterpart and other related substances. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are central to this process, from analytical method development to preparative-scale isolation.

The development of HPLC and UPLC methods for this compound is built upon the established techniques for analyzing standard citicoline. nih.govrroij.comresearchgate.net Reversed-phase (RP) chromatography is the most common approach, typically utilizing C18 columns. nih.govrroij.comsphinxsai.com

The key challenge and objective in method development for Citicoline-d9 is the resolution of the deuterated analog from the non-deuterated (protiated) form. This separation is possible due to the chromatographic isotope effect (CIE). nih.govresearchgate.net The substitution of protium (B1232500) with the heavier deuterium isotope can lead to subtle differences in the molecule's physicochemical properties, such as its hydrophobicity and polarizability, resulting in slight variations in retention time. researchgate.net In reversed-phase chromatography, deuterated compounds often exhibit a small change in retention, which can be exploited for separation. acs.org

Method development involves the systematic optimization of several parameters to maximize the resolution between the d9 and d0 (non-deuterated) forms.

Interactive Table 1: Key Parameters for HPLC/UPLC Method Development for Citicoline-d9 Resolution

| Parameter | Objective & Considerations | Typical Starting Conditions for Citicoline |

| Stationary Phase (Column) | Enhance selectivity for isotopic differences. C18 columns are standard. Phenyl-substituted phases may offer alternative selectivity. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.govrroij.comresearchgate.net |

| Mobile Phase Composition | Fine-tune the organic modifier (e.g., acetonitrile, methanol) to water/buffer ratio to maximize the retention time difference. | Acetonitrile:Phosphate Buffer or Water. Ratios can vary significantly (e.g., 20:80 to 70:30). nih.govsphinxsai.com |

| Mobile Phase pH | Adjusting the pH of the aqueous buffer (e.g., with phosphoric acid) can alter the ionization state of citicoline and influence interaction with the stationary phase. | pH is often adjusted to be acidic, typically around 3.0 to 5.0. rroij.comsphinxsai.com |

| Flow Rate | Lower flow rates can increase column efficiency and improve the resolution of closely eluting peaks. | 0.7 - 1.0 mL/min for HPLC. nih.govrroij.comsphinxsai.com |

| Column Temperature | Temperature affects solvent viscosity and mass transfer kinetics. Optimizing temperature can sometimes improve peak shape and resolution. | Often performed at room temperature or slightly elevated (e.g., 35 °C). google.com |

| Detector | UV detection is standard for citicoline. | UV detection at ~270-276 nm. rroij.comresearchgate.net |

The success of the method is determined by the ability to achieve baseline resolution between the Citicoline-d9 and any residual non-deuterated citicoline. The resulting data allows for the accurate determination of isotopic purity, a critical parameter for its use as an internal standard in quantitative mass spectrometry or as a tracer in metabolic studies. rsc.org

Interactive Table 2: Illustrative Research Findings on Isotopic Resolution

| Compound Pair | Chromatographic System | Key Finding | Retention Time Shift (Δt R) |

| Citicoline-d9 / Citicoline | Optimized RP-HPLC | The deuterium isotope substitution causes a slight increase or decrease in retention time, enabling partial or full separation. | Typically small, may be < 0.1 min, requiring high-efficiency columns (UPLC) for baseline resolution. |

| Deuterated Aldehydes / Protiated Aldehydes | Gradient RPLC | Deuterium isotope substitution had a significant effect on retention time shifts compared to 13C or 15N labeling. acs.org | Variable, dependent on the molecule and chromatographic conditions. acs.org |

Preparative chromatography applies the principles of analytical HPLC/UPLC on a larger scale to isolate and purify specific compounds. For this compound, this technique is essential for purifying the final synthesized product to a high degree of isotopic enrichment, removing any remaining starting materials, synthetic by-products, or the non-deuterated citicoline analog. google.com

The process involves scaling up a validated analytical method. This requires using larger columns with greater stationary phase capacity, higher flow rates, and a system capable of handling larger sample volumes. The goal is to inject a concentrated mixture and collect the fraction corresponding to the elution time of the pure Citicoline-d9.

Several patents describing the purification of citicoline mention the use of column chromatography, sometimes involving ion-exchange or activated carbon materials, to achieve high purity (>99%). google.comgoogle.comgoogleapis.com A similar preparative liquid chromatography approach is used for isotopic isolation. google.com The fractions collected during the preparative run are analyzed using the analytical HPLC/UPLC method described previously to confirm their purity and identity. The pure fractions containing Citicoline-d9 are then combined, and the solvent is removed to yield the final, highly purified product. This ensures that the compound is suitable for its intended use in sensitive analytical and metabolic research applications.

Elucidation of Biochemical Pathways and Mechanistic Insights Using Citicoline D9 Sodium Salt

Investigations into Phospholipid Metabolism and Membrane Dynamics

The structural integrity and function of cellular membranes rely on the dynamic synthesis and remodeling of phospholipids (B1166683). Citicoline (B1669096) is a naturally occurring, essential intermediate in the primary pathway for the synthesis of major membrane phospholipids. wikipedia.orgnih.gov The use of Citicoline-d9 Sodium Salt offers a precise method for investigating the kinetics and regulation of these critical membrane components.

Phosphatidylcholine (PC) is a major phospholipid component of eukaryotic cell membranes, and its synthesis is crucial for membrane biogenesis and repair. wikipedia.org The primary route for de novo PC synthesis is the CDP-Choline pathway, also known as the Kennedy pathway. wikipedia.orgexamine.com Citicoline, or cytidine (B196190) 5'-diphosphocholine, is the key rate-limiting intermediate in this process. nih.govcancer.gov

By administering this compound, researchers can trace the flow of the deuterated (d9) choline (B1196258) group through the final step of this pathway. The enzyme choline-phosphotransferase catalyzes the transfer of the phosphocholine (B91661) moiety from CDP-choline to diacylglycerol (DAG) to form PC. mdpi.com The detection of d9-labeled phosphatidylcholine in cellular membranes provides a direct measure of new PC synthesis, allowing for the quantification of synthesis rates and turnover under various physiological and pathological conditions. medchemexpress.com

Table 1: The CDP-Choline Pathway for Phosphatidylcholine Synthesis

| Step | Substrate(s) | Enzyme | Product | Role of Citicoline-d9 |

|---|---|---|---|---|

| 1 | Choline | Choline Kinase (CK) | Phosphocholine | - |

| 2 | Phosphocholine + CTP | CTP:phosphocholine cytidylyltransferase (CCT) | CDP-Choline | - |

| 3 | CDP-Choline-d9 + Diacylglycerol (DAG) | Choline-phosphotransferase (CPT) | Phosphatidylcholine-d9 | The d9-labeled precursor is introduced at this stage, allowing the direct tracing of the labeled choline into the final phospholipid product. |

This table outlines the key enzymatic steps in the de novo synthesis of phosphatidylcholine, highlighting the step where this compound is utilized to trace the pathway. examine.commdpi.comresearchgate.net

The deuterium (B1214612) label from this compound can also be used to probe the synthesis of other vital phospholipids, such as sphingomyelin (B164518) and cardiolipin (B10847521).

Sphingomyelin (SM): This phospholipid is a critical component of the myelin sheath and cellular membranes. medchemexpress.com Its synthesis involves the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, a reaction catalyzed by sphingomyelin synthase. nih.govnih.gov By first tracing the incorporation of d9-choline from Citicoline-d9 into the PC pool, researchers can subsequently track the transfer of the d9-phosphocholine headgroup to ceramide, forming d9-sphingomyelin. This two-step tracing methodology allows for the elucidation of the metabolic flux from the PC pool into the sphingomyelin pool, providing insights into membrane composition and signaling.

Cellular membranes are not static; they undergo continuous remodeling where fatty acid chains on the glycerol (B35011) backbone of phospholipids are exchanged. nih.govnih.gov This process is vital for adapting to environmental stress and repairing oxidative damage. This compound is an invaluable tool for studying these dynamics.

By introducing a "pulse" of the d9-labeled precursor, newly synthesized d9-phosphatidylcholine is incorporated into cellular membranes. Researchers can then "chase" this labeled cohort of lipids over time, monitoring its transformation and degradation. researchgate.net This approach allows for the measurement of the rate of lipid turnover and the activity of phospholipases and acyltransferases involved in remodeling. Such studies can reveal how disease states or therapeutic interventions alter the balance of membrane synthesis, repair, and degradation. nih.govnih.gov

Research on Neurotransmitter Precursor Dynamics

Citicoline plays a dual role in the central nervous system, contributing not only to membrane integrity but also serving as a precursor for the synthesis of key neurotransmitters. cancer.gov The use of this compound enables the direct investigation of these neurochemical pathways.

Acetylcholine (B1216132) (ACh) is a critical neurotransmitter for cognitive functions such as memory and attention. tmc.edu It is synthesized in a single step from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT). mdpi.com The availability of choline is a rate-limiting factor in ACh synthesis. tmc.edu

Upon administration, this compound is hydrolyzed, releasing d9-labeled choline. nih.govnih.gov This d9-choline can cross the blood-brain barrier and enter cholinergic neurons, where it serves as a direct precursor for the synthesis of d9-acetylcholine. cancer.gov By measuring the ratio of d9-ACh to unlabeled ACh, researchers can precisely quantify the contribution of the citicoline pathway to de novo acetylcholine synthesis and turnover, providing a clear picture of cholinergic activity. nih.govconsensus.app

Table 2: Research Findings on Acetylcholine Synthesis

| Finding | Research Focus | Implication of Deuterated Tracer (Citicoline-d9) |

|---|---|---|

| Citicoline serves as a choline donor for acetylcholine synthesis. nih.gov | Understanding precursor contribution to neurotransmitter pools. | Allows for direct quantification of the rate of new acetylcholine synthesis from the citicoline-derived choline pool. |

| The availability of choline is a rate-limiting step in ACh production. tmc.edu | Investigating bottlenecks in cholinergic neurotransmission. | Can be used to determine how enhancing the choline supply via Citicoline-d9 impacts the kinetics of ACh production and release. |

| Citicoline supplementation can improve focus and attention. wikipedia.org | Linking neurochemistry to cognitive function. | Enables correlation of the rate of d9-ACh synthesis with specific improvements in cognitive performance metrics. |

This table summarizes key research findings related to acetylcholine synthesis and illustrates how this compound can be applied to further investigate these phenomena.

Research indicates that citicoline administration can modulate the levels of several key monoamine neurotransmitters. nih.gov Studies have shown that citicoline can increase the release of dopamine (B1211576) and norepinephrine. cancer.gov The mechanisms underlying these effects are complex and may involve membrane-level interactions that affect neurotransmitter release and reuptake.

The use of deuterated tracers like this compound provides a sophisticated method to dissect these modulatory effects. While the d9 label is on the choline moiety, its influence on membrane lipid composition (as detailed in section 4.1) can be correlated with changes in neurotransmitter dynamics. For instance, researchers could use Citicoline-d9 in combination with other stable isotope-labeled precursors, such as d4-tyrosine (for dopamine and norepinephrine) or d5-tryptophan (for serotonin), in advanced metabolomic studies. This multi-tracer approach would allow for the simultaneous measurement of phospholipid turnover and monoamine neurotransmitter synthesis and release, helping to elucidate the precise mechanisms by which citicoline influences dopaminergic, noradrenergic, and serotonergic systems. mdpi.commdpi.com

Cellular Energetics and Oxidative Stress Pathway Analysis

The use of this compound enables precise investigation into how exogenous citicoline influences cellular energy production and mitigates oxidative damage. By tracing the labeled metabolites, researchers can confirm that observed effects are a direct result of the administered compound.

Citicoline has been shown to reduce the formation of harmful free radicals and reactive oxygen species (ROS). patsnap.comnih.gov Mechanistic studies, which would benefit from the use of a tracer like this compound, indicate that citicoline helps preserve key mitochondrial membrane phospholipids, such as cardiolipin. nih.gov This action helps stabilize mitochondrial function and attenuates the generation of free radicals. nih.gov Furthermore, citicoline administration leads to an increase in the activity of crucial antioxidant enzymes. nih.govresearchgate.net It also supports the synthesis of glutathione (B108866), a major endogenous antioxidant, further bolstering the cell's ability to neutralize ROS. patsnap.comspandidos-publications.com

By using this compound, researchers can quantify the incorporation of its metabolites into cellular structures and correlate this directly with changes in ROS levels and antioxidant enzyme activity, providing clear evidence of the compound's role in these protective pathways.

Table 1: Effects of Citicoline on Oxidative Stress Markers

| Marker | Observed Effect | Investigative Role of this compound |

|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased production. patsnap.comnih.gov | Traces metabolic fate to confirm direct or indirect scavenging activity. |

| Glutathione (GSH) | Enhanced synthesis and levels. patsnap.comrosj.org | Links exogenous citicoline metabolism to increased antioxidant capacity. |

| Phospholipase A2 (PLA2) | Inhibited activity, reducing free fatty acid release. nih.govnih.gov | Confirms that the administered compound, not endogenous choline, is responsible for PLA2 modulation. |

| Malondialdehyde (MDA) | Reduced levels, indicating less lipid peroxidation. rosj.orgresearchgate.net | Quantifies the protective effect on membranes directly attributable to the labeled compound. |

Citicoline exerts significant anti-apoptotic (cell death inhibiting) effects. nih.gov Stable isotope tracing with this compound is instrumental in verifying that these effects stem directly from the administered compound's influence on key molecular players in the apoptosis cascade. Research has shown that citicoline modulates the balance of the Bcl-2 family of proteins, promoting the expression of anti-apoptotic factors like Bcl-2 while reducing the expression of pro-apoptotic factors like Bax. researchgate.netfrontiersin.org This shift in balance prevents the mitochondria from releasing signals that trigger cell death.

Furthermore, studies demonstrate that citicoline can inhibit the activation of caspases, which are the final executioner enzymes in the apoptotic process. researchgate.netfrontiersin.org Specifically, the activity of caspase-3 and caspase-9 has been shown to be significantly reduced following citicoline treatment. researchgate.netmmu.ac.uk Using this compound allows for precise correlation between the uptake and metabolism of citicoline and the modulation of these specific apoptotic proteins.

Table 2: Modulation of Apoptotic Pathway Components by Citicoline

| Apoptotic Component | Observed Effect | Investigative Role of this compound |

|---|---|---|

| Bcl-2 (Anti-apoptotic) | Increased expression. spandidos-publications.comfrontiersin.org | Verifies that the upregulation is a direct consequence of exogenous citicoline metabolism. |

| Bax (Pro-apoptotic) | Decreased expression. researchgate.netfrontiersin.org | Confirms the specific action of the tracer's metabolites on pro-apoptotic signaling. |

| Caspase-3 | Decreased activation/expression. researchgate.netmmu.ac.uk | Allows for direct measurement of the impact on key executioner caspases. |

| Caspase-9 | Decreased activation/expression. researchgate.netmmu.ac.uk | Tracks the influence on the intrinsic (mitochondrial) apoptosis pathway. |

Inflammatory and Cytoprotective Mechanisms in Cellular Models

The deuterated label in this compound is invaluable for studying how citicoline provides protection against inflammatory and toxic insults at the cellular level, ensuring that the observed effects are not due to confounding endogenous molecules.

Citicoline demonstrates potent anti-inflammatory properties by modulating key signaling pathways. researchgate.netresearchgate.net A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a central regulator of inflammatory gene expression. researchgate.netnih.gov By inhibiting NF-κB, citicoline effectively reduces the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govtandfonline.com

Another significant anti-inflammatory mechanism of citicoline involves the inhibition of phospholipase A2 (PLA2). nih.govnih.gov This enzyme, when activated during cellular stress, releases arachidonic acid from cell membranes, which is then converted into inflammatory mediators. By attenuating PLA2 activity, citicoline limits this inflammatory cascade. nih.govnih.gov The use of this compound allows researchers to trace the path of the administered compound and confirm its direct role in suppressing these specific inflammatory molecules and pathways.

Table 3: Citicoline's Impact on Key Inflammatory Mediators

| Mediator/Pathway | Observed Effect | Investigative Role of this compound |

|---|---|---|

| NF-κB | Inhibited activation. researchgate.netnih.gov | Confirms the tracer's role in modulating this central inflammatory transcription factor. |

| TNF-α | Reduced production/levels. researchgate.netresearchgate.net | Quantifies the downstream effect on a major pro-inflammatory cytokine. |

| IL-1β, IL-6 | Reduced production/levels. researchgate.netnih.gov | Tracks the reduction in key interleukins following administration of the labeled compound. |

| Phospholipase A2 (PLA2) | Inhibited stimulation. nih.govnih.gov | Links membrane stabilization effects to the metabolism of exogenous citicoline. |

In laboratory models, citicoline provides robust protection to neurons against various toxic insults, particularly excitotoxicity, which is damage caused by the overstimulation of neurotransmitter receptors like those for glutamate (B1630785). mdpi.comnih.govtorvergata.it Studies using primary retinal cell cultures have shown that citicoline can counteract neuronal cell damage induced by high concentrations of glutamate. mdpi.comnih.govresearchgate.net This protection is manifested as a significant reduction in apoptotic cell death. mdpi.comtorvergata.it

A key mechanism in this protective effect is the enhancement of glutamate uptake from the synapse. Citicoline has been found to increase the expression of the glutamate transporter EAAT2 in astrocytes, which helps clear excess glutamate and prevent neuronal overstimulation. nih.govwikipedia.org By using this compound as a tracer, researchers can definitively link the incorporation of citicoline's metabolites into cell membranes with the upregulation of these transporters and the subsequent increase in cell survival in neurotoxic environments.

Table 4: Findings on Citicoline's Cytoprotective Effects in In Vitro Models

| In Vitro Model | Neurotoxic Agent | Observed Protective Effect |

|---|---|---|

| Primary Retinal Cell Cultures | Glutamate | Reduced apoptosis and counteracted neuronal damage. mdpi.comnih.gov |

| Primary Retinal Cell Cultures | High Glucose | Decreased pro-apoptotic effects and synapse loss. nih.gov |

| Cultured Rat Cortical Neurons | Oxygen-Glucose Deprivation | Prevented glutamate release and cell death (LDH release). nih.gov |

| Cultured Rat Astrocytes | N/A | Increased glutamate uptake and EAAT2 transporter expression. nih.gov |

Gene Expression and Protein Modulation Studies

The application of this compound is critical in the fields of genomics and proteomics to understand how citicoline influences cellular function at the genetic level. The stable isotope label ensures that any observed changes in gene or protein expression are a direct result of the administered compound.

Studies have revealed that citicoline can modulate the expression of a wide array of genes and proteins involved in cell survival, inflammation, and metabolism. For instance, citicoline has been shown to increase the expression of the anti-inflammatory protein α7 nicotinic acetylcholine receptor (α7nAChR) and the anti-apoptotic protein SIRT1. spandidos-publications.comresearchgate.netnih.gov Conversely, it can decrease the expression of several pro-apoptotic genes, including multiple caspases and members of the BNIP family. mmu.ac.ukmmu.ac.uk In proteomics, citicoline has been found to affect the expression of proteins involved in angiogenesis and cell signaling, such as HER2 and ERK-1/2, and to modulate the activity of the 20S proteasome, a key component of cellular protein quality control. mmu.ac.uknih.govahajournals.org These detailed molecular insights are made more robust and verifiable through the use of stable isotope tracers like this compound.

Table 5: Examples of Genes and Proteins Modulated by Citicoline

| Molecule | Type | Modulation by Citicoline | Associated Function |

|---|---|---|---|

| SIRT1 | Protein/Gene | Upregulation/Increased Activity spandidos-publications.comnih.gov | Neuroprotection, Metabolic Regulation |

| α7nAChR | Protein/Gene | Upregulation researchgate.net | Anti-inflammation |

| Caspase-8, Caspase-9 | Gene | Downregulation mmu.ac.ukmmu.ac.uk | Apoptosis |

| NAIP, NOD1 | Gene | Upregulation mmu.ac.ukmmu.ac.uk | Anti-apoptosis |

| HER2, IRS-1 | Protein | Over-expression mmu.ac.ukahajournals.org | Angiogenesis, Cell Signaling |

| 20S Proteasome | Protein Complex | Modulated Activity nih.gov | Protein Homeostasis (Proteostasis) |

Impact on Sirtuin-1 Levels and Activity in Cellular Contexts

There is no available scientific literature that specifically investigates the impact of this compound on Sirtuin-1 (SIRT1) levels and activity.

Research on the non-deuterated form, Citicoline, has indicated a potential link to SIRT1. Studies have suggested that Citicoline treatment can increase SIRT1 protein levels in various experimental models, including in the brain following ischemic events. advatechgroup.com This upregulation of SIRT1 by Citicoline is thought to be a key mechanism behind its neuroprotective properties. advatechgroup.com For instance, the neuroprotective effect of Citicoline was reportedly absent in SIRT1 knockout mice, suggesting that the presence of SIRT1 is necessary for Citicoline's therapeutic action in these models. advatechgroup.com

Influence on Related Enzymatic Activities and Protein Expression Profiles

No specific studies on the influence of this compound on enzymatic activities or protein expression profiles were identified in the available literature.

Investigations using the non-deuterated Citicoline have explored its broader effects on cellular biochemistry. Beyond its role as a precursor for acetylcholine and phosphatidylcholine synthesis, Citicoline has been shown to modulate the activity of various enzymes and protein expression. For example, it has been reported to attenuate the activation of certain mitogen-activated protein kinases (MAPKs) and caspases, which are involved in cellular stress and apoptosis. Furthermore, Citicoline administration has been associated with the stimulation of enzymes like glutathione reductase, which is involved in antioxidant defense. It also appears to influence the levels of other key cellular components, such as enhancing the production of sphingomyelin and cardiolipin while reducing the accumulation of free fatty acids.

Table of Findings from Studies on Non-Deuterated Citicoline:

| Experimental Model | Key Finding | Reference |

| Fischer rats with permanent focal ischemia | Treatment with CDP-choline increased SIRT1 protein levels in the brain. | advatechgroup.com |

| Sirt1⁻/⁻ mice with permanent focal ischemia | CDP-choline failed to reduce infarct volume, suggesting SIRT1 is crucial for its neuroprotective effect. | advatechgroup.com |

| Cultured neurons, circulating blood mononuclear cells, and rat brain | Treatment with citicoline was found to increase sirtuin-1 (SIRT1) protein levels. | |

| Rats with transient forebrain ischemia | Exogenous administration of citicholine stimulated the synthesis of phosphatidylcholine, sphingomyelin, and cardiolipin. |

Cellular Culture Systems for Mechanistic Investigations

In cellular culture systems, this compound enables researchers to precisely track the uptake, metabolism, and downstream effects of exogenously administered Citicoline. By using mass spectrometry to differentiate between the endogenous (light) and the labeled (heavy) molecules, it is possible to perform detailed metabolic flux analysis and quantify compound concentrations with high accuracy.

Primary dopaminergic neurons and related cell lines (e.g., SH-SY5Y) are fundamental models for studying neurodegenerative conditions. Citicoline is investigated in these models for its role in membrane biosynthesis and neurotransmitter regulation. The application of this compound is instrumental in these studies. Researchers can introduce the labeled compound into the culture medium and subsequently use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to trace its journey.

Key research applications include:

Quantifying Cellular Uptake: Measuring the intracellular concentration of Citicoline-d9 to understand transport kinetics across the neuronal membrane.

Tracing Metabolic Fate: Tracking the incorporation of the deuterated choline moiety into phosphatidylcholine (PC) and sphingomyelin (SM), key components of the neuronal cell membrane. This allows for the direct measurement of the rate of the Kennedy pathway.

Assessing Neurotransmitter Synthesis: Investigating if the choline released from d9-labeled Citicoline metabolism contributes to the synthesis of acetylcholine.

The table below outlines a typical experimental design using this compound in a neuronal cell model.

| Cell Model | Experimental Condition | Analyte Measured | Analytical Technique | Purpose of d9-Label |

|---|---|---|---|---|

| Primary Dopaminergic Neurons | Exposure to a neurotoxin (e.g., MPP+) with co-treatment of this compound | Citicoline-d9, Phosphatidylcholine-d9, Sphingomyelin-d9 | LC-MS/MS | To quantify the rate of membrane phospholipid synthesis from an exogenous source under neurotoxic stress. |

| SH-SY5Y Cell Line | Standard culture conditions with this compound supplementation | Intracellular vs. Extracellular Citicoline-d9 | LC-MS/MS | To determine the kinetics of cellular uptake and establish baseline metabolic rates. |

In ophthalmology research, retinal cell lines (e.g., RGC-5) and primary retinal ganglion cell (RGC) cultures are used to model diseases like glaucoma and ischemic optic neuropathy. Citicoline is studied for its potential to support RGC survival and function. This compound provides a precise method to investigate these mechanisms at a molecular level. By introducing the labeled compound, researchers can differentiate the administered agent from the endogenous pool of cytidine and choline.

This allows for:

Direct measurement of Citicoline's contribution to phospholipid synthesis in retinal cell membranes, which is crucial for maintaining structural integrity and signaling functions.

Accurate quantification of Citicoline and its primary metabolites (cytidine-d4 monophosphate, phosphocholine-d5) within retinal cells, helping to correlate specific metabolite concentrations with observed cellular responses, such as reduced apoptosis or enhanced neurite outgrowth.

The House Ear Institute-Organ of Corti 1 (HEI-OC-1) cell line is a widely used model for studying the mechanisms of hearing loss and the effects of otoprotective agents. Research has explored Citicoline's ability to protect these cells from damage induced by ototoxic drugs (e.g., cisplatin) or noise. The use of this compound in these models is critical for quantitative pharmacology. It enables researchers to perform definitive studies that measure the direct relationship between intracellular drug concentration and protective effect, a task complicated by the presence of endogenous choline and cytidine. By tracing the d9-label, it is possible to confirm that the observed protective effects are directly linked to the uptake and metabolism of the administered Citicoline.

Isolated Tissue and Organ Perfusion Studies

Ex vivo models, such as isolated perfused retinas or brain slice preparations, bridge the gap between single-cell cultures and whole-organism studies. In these systems, this compound is added to the perfusion buffer, allowing for the investigation of its metabolism and distribution within an intact, multicellular tissue architecture.

For example, in a study using isolated retinal tissue from a glaucoma model, the tissue could be perfused with a medium containing this compound. After a set period, the retina can be dissected into different layers (e.g., ganglion cell layer, inner nuclear layer) and analyzed. LC-MS/MS analysis would then reveal:

The differential uptake and accumulation of Citicoline-d9 in various retinal layers.

The spatial distribution of newly synthesized d9-labeled phospholipids.

The metabolic flux through the Kennedy pathway in different cell populations within the tissue.

This approach provides invaluable spatial-metabolic data that is impossible to obtain from homogenized cell cultures.

Biochemical Reconstitution Systems and Enzymatic Assays

Cell-free systems, including assays with purified enzymes, allow for the detailed study of specific biochemical reactions without the complexity of a cellular environment. This compound is an ideal tool for these applications.

Citicoline is a central substrate in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine. The key enzymes in this pathway are CTP:phosphocholine cytidylyltransferase (CCT) and choline phosphotransferase (CPT).

Using this compound as a substrate in an assay with purified CPT allows for highly precise kinetic analysis. The reaction involves the transfer of the phosphocholine-d5 moiety from Citicoline-d9 to a diacylglycerol (DAG) backbone, producing phosphatidylcholine-d5 and CMP.

The advantages of using the deuterated substrate are significant:

High Sensitivity and Specificity: The product, phosphatidylcholine-d5, can be detected and quantified with exceptional sensitivity and specificity using mass spectrometry, eliminating interference from any contaminating, non-labeled (endogenous) phosphatidylcholine in the enzyme preparation.

Elimination of Radioactive Labels: It provides a non-radioactive method for kinetic studies, avoiding the handling and disposal issues associated with traditional radioisotope assays (e.g., using [¹⁴C]- or [³H]-labeled substrates).

Accurate Kinetic Parameter Determination: This precision allows for the accurate determination of key enzymatic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).

The table below summarizes the application of this compound in an enzymatic assay.

| Enzyme | Substrate | Product Measured | Kinetic Parameter | Advantage of Deuterated Substrate |

|---|---|---|---|---|

| Choline Phosphotransferase (CPT) | This compound, Diacylglycerol (DAG) | Phosphatidylcholine-d5 | Km, Vmax | Enables highly specific product detection via LC-MS/MS, avoiding radioactive materials and interference from endogenous lipids. |

| Various Phosphodiesterases | This compound | Phosphocholine-d5, Cytidine-d4 Monophosphate | Rate of Hydrolysis | Allows for precise quantification of breakdown products to assess substrate stability and enzyme activity without isotopic interference. |

Application of Citicoline D9 Sodium Salt in in Vitro and Ex Vivo Research Models

In Vitro Research Models

In the realm of in vitro biochemical research, Citicoline-d9 Sodium Salt serves as an invaluable tool, particularly in enzyme activity assays conducted in cell-free extracts. Its primary role is that of a stable isotope-labeled internal standard or a tracer substrate, enabling precise quantification of enzyme kinetics and activity through mass spectrometry-based methods. The deuterium (B1214612) labeling does not typically alter the compound's chemical reactivity but provides a distinct mass signature, allowing it to be differentiated from its endogenous, non-labeled counterpart.

Cell-free extracts, which are crude preparations of cytoplasm containing a host of enzymes, provide a simplified system to study specific enzymatic reactions without the complexities of whole-cell structures. In this context, this compound is particularly relevant for assays involving enzymes of the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC).

A key application is in the characterization of choline (B1196258) phosphotransferase (CPT) or choline/ethanolamine phosphotransferase (CEPT1) activity. These enzymes catalyze the final step in the Kennedy pathway: the transfer of the phosphocholine (B91661) group from CDP-choline (citicoline) to diacylglycerol (DAG) to form PC. nih.govuniprot.org To measure the activity of these enzymes in a cell-free lysate, a reaction mixture is prepared containing the cell extract, a suitable buffer, the lipid substrate (diacylglycerol), and a known concentration of this compound (CDP-choline-d9). nih.gov

The reaction proceeds as follows:

CDP-choline-d9 + Diacylglycerol --[Choline Phosphotransferase]--> Phosphatidylcholine-d9 + CMP

During the assay, the enzymatic reaction is allowed to proceed for a specific period, after which it is stopped. The lipids, including the newly synthesized deuterated phosphatidylcholine (PC-d9), are then extracted. The amount of PC-d9 produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govbiorxiv.org By monitoring the unique mass transition of the deuterated product, researchers can accurately determine the rate of its formation, which directly reflects the enzyme's activity. This method offers high sensitivity and specificity, avoiding the interference from endogenous, unlabeled phosphatidylcholine present in the cell extract. biorxiv.org

The data generated from such assays are crucial for understanding the enzyme's kinetic properties. For instance, by varying the concentration of the substrates (Citicoline-d9 and diacylglycerol), researchers can determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). nih.govacs.org

Detailed Research Findings:

Studies utilizing deuterated choline analogs in cell lysates have successfully quantified enzyme activity. For example, in assays measuring choline kinase activity in Streptococcus pneumoniae cell extracts, the production of phosphocholine from choline and ATP was monitored by LC-MS. mdpi.com The addition of an inhibitor significantly reduced phosphocholine production, demonstrating the utility of mass spectrometry in quantifying enzyme inhibition in a complex mixture. mdpi.com

In another study focusing on choline phosphotransferases (CPT1 and CEPT1) in human cell lysates, assays were performed using radiolabeled CDP-choline to measure the formation of radioactive PC. nih.gov The results showed that CEPT1 was responsible for the majority of CPT activity in these cells. nih.gov A similar assay using this compound would offer the advantage of a non-radioactive, mass-based detection method. The use of d9-choline for metabolic labeling of cells has shown that LC-MS/MS can effectively distinguish and quantify newly synthesized d9-labeled phosphatidylcholine species. nih.govbiorxiv.org This principle is directly transferable to cell-free assays.

The table below illustrates the type of data that can be generated from a time-course experiment measuring choline phosphotransferase activity in a cell-free extract using this compound.

Table 1: Time-Course of d9-Phosphatidylcholine Formation by Choline Phosphotransferase in a Cell-Free Extract

| Incubation Time (minutes) | d9-Phosphatidylcholine Formed (pmol/mg protein) |

| 0 | 0.0 |

| 5 | 85.4 |

| 10 | 162.1 |

| 20 | 310.5 |

| 30 | 455.8 |

| 60 | 750.2 |

This interactive table showcases representative data from a hypothetical enzyme activity assay. The values illustrate the progressive formation of the deuterated product over time, which is indicative of the enzyme's catalytic rate. Such data is derived by quantifying the specific d9-labeled product using LC-MS/MS, with this compound as the substrate.

This quantitative approach is essential for characterizing enzyme function, screening for inhibitors, and understanding how cellular signaling pathways regulate lipid metabolism. The use of this compound provides a robust and precise method for these investigations in a cell-free environment.

Theoretical and Computational Approaches Relevant to Deuterated Citicoline Research

Molecular Dynamics Simulations for Deuterium (B1214612) Isotope Effects on Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For deuterated compounds like Citicoline-d9, MD simulations provide invaluable insights into how the substitution of hydrogen with deuterium—a heavier isotope—alters molecular interactions. This alteration stems from the kinetic isotope effect (KIE), where the stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond influences reaction rates and molecular vibrations. informaticsjournals.co.innih.gov

The fundamental principle behind using MD simulations in this context is to model the potential energy surface of the molecule. However, standard molecular mechanics force fields often require modification to accurately represent deuterated molecules. osti.gov For instance, force constants and bond lengths for C-D bonds must be adjusted to reflect their different vibrational frequencies and stability compared to C-H bonds. oup.com These simulations can reveal subtle but significant changes in the conformational dynamics, solvent interactions, and binding of the deuterated drug to its biological targets.

Research findings from MD simulations on various deuterated molecules have shown that:

Deuteration can alter intramolecular vibrations, which in turn may affect intermolecular interactions. osti.gov

The increased mass of deuterium changes the zero-point energy of the C-D bond, making it stronger and less prone to cleavage. This is a primary kinetic isotope effect. nih.govtandfonline.com

MD simulations can help predict how these changes affect a molecule's interaction with enzymes, such as cytochrome P450, which are often involved in drug metabolism. nih.govresearchgate.net The slower cleavage of a C-D bond at a metabolic site can lead to a reduced rate of metabolism. informaticsjournals.co.in

The technique can be used to calculate binding energies between a deuterated ligand and its receptor, providing a semi-quantitative explanation for observed differences in activity or retention time in chromatography. oup.com

For Citicoline-d9, MD simulations could be employed to model its interaction with enzymes involved in its metabolism, such as those in the Kennedy pathway for phosphatidylcholine synthesis. By comparing the simulation results with those of non-deuterated citicoline (B1669096), researchers could predict whether the d9-modification enhances binding affinity or prolongs the residence time at the active site, potentially leading to improved therapeutic efficacy.

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties for MD Simulation Parameterization This table presents typical values used in molecular modeling to illustrate the differences between C-H and C-D bonds.

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Significance in MD Simulations |

|---|---|---|---|

| Mass of Isotope (amu) | ~1.008 | ~2.014 | Directly impacts the dynamics and vibrational frequencies of the bond. |

| Bond Length (Å) | ~1.100 | ~1.075 | Slightly shorter C-D bond can alter molecular geometry and packing. oup.com |

| Force Constant (kcal/mol·Å²) | ~662.4 | ~800 | A higher force constant reflects a stiffer, stronger bond, requiring more energy to vibrate. oup.com |

| Zero-Point Energy (kcal/mol) | Higher | Lower | Lower zero-point energy makes the C-D bond more stable and harder to break. nih.gov |

Metabolic Flux Analysis and Network Modeling Incorporating Isotopic Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. d-nb.info When combined with stable isotope tracers, such as the deuterium in Citicoline-d9, it becomes a crucial tool for elucidating how a compound is processed and distributed through metabolic networks. nih.gov This approach, often called stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracking of atoms from a labeled substrate as it is converted into downstream metabolites. nih.govnih.gov

The methodology involves introducing the isotopically labeled compound (e.g., Citicoline-d9) into a biological system (in vitro or in vivo). After a period, metabolites are extracted and their isotopic labeling patterns are analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This data is then used in conjunction with a metabolic network model to calculate the flux through various pathways. d-nb.infofrontiersin.org

In the context of Citicoline-d9 research, MFA can provide detailed insights into:

Pathway Utilization: Determining the primary and alternative metabolic pathways for citicoline. For instance, quantifying the flux of the deuterated choline (B1196258) moiety through the Kennedy pathway versus other potential catabolic routes.

Metabolic Stability: The deuterium labeling provides a direct way to measure the rate of metabolic conversion. A slower appearance of deuterated downstream metabolites compared to their non-deuterated counterparts would confirm the metabolic stabilization conferred by the deuterium substitution. informaticsjournals.co.in

Target Engagement: By tracing the incorporation of deuterium into specific end-products like phosphatidylcholine in the brain, MFA can help confirm that the drug reaches its target tissue and is utilized as intended.

Network-Wide Effects: Understanding how an altered flux of citicoline metabolism might impact interconnected pathways, such as one-carbon metabolism or the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Recent studies have successfully used deuterium-labeled substrates to map metabolic heterogeneity in complex diseases and to understand how metabolic pathways compensate for genetic or pharmacological perturbations. researchgate.netelifesciences.org For Citicoline-d9, this approach could quantitatively demonstrate its enhanced metabolic stability and provide a detailed map of its biochemical fate.

Table 2: Hypothetical Metabolic Flux Comparison for Citicoline vs. Citicoline-d9 This table illustrates a hypothetical scenario where MFA is used to compare the metabolic flux of key reactions involving citicoline and its deuterated analog in a neural cell model. Flux values are presented as relative units normalized to the initial substrate uptake.

| Metabolic Reaction | Pathway | Relative Flux (Citicoline) | Relative Flux (Citicoline-d9) | Potential Interpretation |

|---|---|---|---|---|

| Choline → Phosphocholine (B91661) | Kennedy Pathway | 100 | 98 | Minimal isotope effect on the initial phosphorylation step. |

| Phosphocholine → CDP-Choline | Kennedy Pathway | 95 | 94 | Little to no isotope effect on CTP:phosphocholine cytidylyltransferase activity. |

| CDP-Choline → Phosphatidylcholine | Kennedy Pathway | 85 | 84 | Deuteration does not significantly hinder incorporation into phospholipids (B1166683). |

| Choline → Betaine | Choline Oxidation | 15 | 5 | Significant kinetic isotope effect reduces the rate of oxidative catabolism. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org For deuterated analogs like Citicoline-d9, QSAR can be a valuable tool for predicting the biological effects of isotopic substitution without synthesizing and testing every possible variant. jocpr.com

The QSAR process involves several key steps:

Data Collection: A dataset of compounds with known structures and measured biological activities is assembled. mdpi.com

Descriptor Calculation: Molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, shape)—are calculated for each compound. jocpr.comnih.gov

Model Building: Statistical or machine learning methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. longdom.org

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and generalizable. jocpr.com

When applying QSAR to deuterated analogs, it is crucial to select descriptors that can capture the subtle changes introduced by deuterium. While standard descriptors for topology and electronics may not change, others related to molecular weight, polarizability, or specific quantum-chemical properties might be affected. The primary challenge is that the main effect of deuteration—the kinetic isotope effect—is a kinetic property, not a static structural one. Therefore, advanced QSAR approaches might incorporate descriptors derived from MD simulations or quantum mechanics calculations that can implicitly account for changes in vibrational modes or bond strengths. doi.org

A QSAR model for deuterated citicoline analogs could be used to:

Predict the activity of novel, unsynthesized deuterated versions of citicoline.

Identify which positions in the molecule are most sensitive to deuteration in terms of affecting biological activity.

Optimize the design of next-generation deuterated compounds by guiding chemists toward modifications likely to enhance potency or improve pharmacokinetic profiles. plos.org

Table 3: Examples of Molecular Descriptors for QSAR Modeling of Deuterated Analogs This table lists potential descriptors that could be used in a QSAR study to differentiate between hydrogenated and deuterated analogs of citicoline.

| Descriptor Class | Specific Descriptor Example | Relevance to Deuteration |

|---|---|---|

| Constitutional | Molecular Weight | Directly reflects the increased mass from deuterium substitution. longdom.org |

| Quantum-Chemical | Bond Dissociation Energy (for C-H/C-D) | Directly quantifies the increased strength of the C-D bond, which is central to the kinetic isotope effect. |

| Quantum-Chemical | Zero-Point Vibrational Energy | Captures the fundamental quantum mechanical difference that leads to the greater stability of the C-D bond. |

| Physicochemical | Molar Refractivity / Polarizability | Deuteration can cause subtle changes in electron distribution and polarizability, affecting non-covalent interactions. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | These 3D descriptors can capture subtle changes in the overall molecular shape and electron density distribution caused by deuteration. |

Future Directions and Emerging Research Avenues for Citicoline D9 Sodium Salt

Development of Novel Isotopic Probes for Specific Biochemical Processes

The use of deuterated compounds like Citicoline-d9 Sodium Salt as isotopic probes is a cornerstone of modern biochemical and metabolic research. clearsynth.comclearsynth.com These labeled molecules act as powerful tracers, allowing scientists to follow the fate of specific atoms or molecules through complex biological pathways without altering their fundamental chemical behavior. clearsynth.comsimsonpharma.com

Future research is focused on leveraging this compound to develop highly specific probes for investigating the intricacies of phospholipid synthesis and choline (B1196258) metabolism. As an intermediate in the primary pathway for lecithin (B1663433) biosynthesis, labeled citicoline (B1669096) can provide invaluable insights into the dynamics of cell membrane construction and repair. pharmaffiliates.com By tracing the incorporation of the deuterated choline moiety into phosphatidylcholine and other phospholipids (B1166683), researchers can quantitatively assess the activity of these pathways under various physiological and pathological conditions.

Furthermore, there is potential to develop these probes for use in advanced imaging techniques. For instance, deuterated analogues of PET (Positron Emission Tomography) ligands have shown improved metabolic stability and target-to-non-target ratios in preclinical studies. nih.govresearchgate.net Similar principles could be applied to develop novel imaging agents derived from this compound, enabling non-invasive visualization of choline metabolism in vivo, which is crucial for studying neurological and cellular health. nih.govmedchemexpress.com

Table 1: Comparison of Hydrogen Isotopes

| Property | Protium (B1232500) (¹H) | Deuterium (B1214612) (²H or D) |

| Natural Abundance | ~99.985% | ~0.015% oup.com |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Neutrons | 0 | 1 clearsynth.com |

| Stability | Stable | Stable clearsynth.com |

| Use in Research | Baseline reference | Stable Isotope Tracer clearsynth.com |

Integration with Multi-Omics Technologies (Proteomics, Lipidomics) for Comprehensive Pathway Mapping

The integration of data from various "omics" fields, such as proteomics and lipidomics, provides a holistic view of cellular function and regulation. nih.govnih.govfrontlinegenomics.com Stable isotope labeling is a key technology that bridges these disciplines, enabling the quantitative analysis of dynamic changes across different molecular classes. nih.govmdpi.com

This compound is an ideal tool for such integrated multi-omics approaches. In the field of proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) use labeled amino acids to quantify thousands of proteins simultaneously. capes.gov.br While not a direct component of proteins, the metabolic products of this compound influence cellular processes that can be monitored by proteomics. For example, researchers can use it to trace how perturbations in choline metabolism affect the expression of proteins involved in membrane transport, signaling cascades, and energy metabolism. nih.govresearchgate.net

In lipidomics, deuterium labeling is used to track the synthesis, transport, and degradation of lipids. mdpi.comnih.gov By administering this compound, researchers can precisely measure the rate of de novo synthesis of choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin (B164518). nih.govnih.gov This allows for detailed mapping of how these lipid pathways are altered in diseases. When combined with proteomic data, this approach can link changes in lipid metabolism with the enzymes and regulatory proteins responsible, creating a comprehensive map of the underlying metabolic network. nih.govnih.govcreative-proteomics.com This integrated strategy is powerful for identifying novel biomarkers and therapeutic targets.

Table 2: Applications of Deuterium Labeling in Multi-Omics

| Omics Field | Application of Deuterium Labeling | Research Insights |

| Proteomics | Quantitative analysis of protein expression and turnover using methods like deuterium-based metabolic labeling. nih.govcapes.gov.br | Reveals changes in protein networks in response to metabolic shifts; identifies enzymes and transporters involved in specific pathways. nih.govresearchgate.net |

| Lipidomics | Tracing the metabolic fate of deuterated precursors into various lipid classes to measure synthesis and turnover rates. mdpi.comnih.gov | Elucidates the dynamics of lipid metabolism, including biosynthesis, remodeling, and transport of specific lipid species like phospholipids. nih.govcreative-proteomics.com |

Exploration of Deuterium's Influence on Enzyme Kinetics and Reaction Mechanisms in Biological Systems